molecular formula C13H15BrO3 B13985507 Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate

Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate

Cat. No.: B13985507
M. Wt: 299.16 g/mol
InChI Key: LLTYICRZGNEHKK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of oxetane, a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate typically involves the reaction of 4-bromobenzyl bromide with ethyl oxetan-3-ylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted oxetane derivatives, oxidized oxetane compounds, and reduced alcohol derivatives.

Scientific Research Applications

Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the oxetane ring.

    4-Bromophenylacetic acid ethyl ester: Another related compound with different functional groups.

Uniqueness

Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. The oxetane ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

ethyl 2-[3-(4-bromophenyl)oxetan-3-yl]acetate

InChI

InChI=1S/C13H15BrO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3

InChI Key

LLTYICRZGNEHKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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